BenchChemオンラインストアへようこそ!

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Thiazole Carboxamide

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2034602-38-3) is a synthetic small molecule belonging to the 2-phenylthiazole-4-carboxamide class, distinguished by a (1-benzothiophen-3-yl)-2-hydroxyethyl substituent on the carboxamide nitrogen. The compound has the molecular formula C20H16N2O2S2 and a molecular weight of 380.48 g/mol.

Molecular Formula C20H16N2O2S2
Molecular Weight 380.48
CAS No. 2034602-38-3
Cat. No. B2502813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
CAS2034602-38-3
Molecular FormulaC20H16N2O2S2
Molecular Weight380.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
InChIInChI=1S/C20H16N2O2S2/c23-17(15-11-25-18-9-5-4-8-14(15)18)10-21-19(24)16-12-26-20(22-16)13-6-2-1-3-7-13/h1-9,11-12,17,23H,10H2,(H,21,24)
InChIKeyPTTGBXIRKLFFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2034602-38-3) – Key Chemical Identity and Structural Context for Procurement Decisions


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2034602-38-3) is a synthetic small molecule belonging to the 2-phenylthiazole-4-carboxamide class, distinguished by a (1-benzothiophen-3-yl)-2-hydroxyethyl substituent on the carboxamide nitrogen . The compound has the molecular formula C20H16N2O2S2 and a molecular weight of 380.48 g/mol . While the core 2-phenylthiazole-4-carboxamide scaffold has been explored for anticancer activity [1], and benzothiophene-containing compounds are known for diverse pharmacological properties [2], no primary research publications, patents, or authoritative database entries specifically reporting quantitative biological or physicochemical data for this exact compound were identified in the public domain as of the search date.

Why N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide Cannot Be Simply Replaced by Generic Thiazole Carboxamide Analogs


Generic substitution of thiazole-4-carboxamide derivatives is not straightforward because minor structural modifications can dramatically alter biological activity profiles. Within the 2-phenylthiazole-4-carboxamide series, the nature of the N-substituent has been shown to influence cytotoxicity against cancer cell lines—for example, para-methoxy substitution improved activity against Caco-2 cells while 2-methoxy substituents maintained activity against HT-29 and T47D lines, with some analogs achieving IC₅₀ values below 10 μg/mL [1]. The target compound incorporates a unique (1-benzothiophen-3-yl)-2-hydroxyethyl moiety that is absent from all published structure–activity relationship (SAR) studies on this scaffold, meaning its biological behavior cannot be reliably inferred from existing data on simpler N-alkyl or N-aryl analogs. The benzothiophene ring itself contributes distinct electronic and steric properties, as well as the potential for sulfur-mediated interactions, which are not replicated by phenyl, benzyl, or other common substituents [2]. Furthermore, the secondary alcohol in the linker region introduces a hydrogen-bond donor/acceptor site and a chiral center, features that can affect target binding, solubility, and metabolic stability in ways that achiral or non-hydroxylated analogs cannot recapitulate. These structural singularities mean that procurement decisions must be based on the specific compound rather than on class-level assumptions.

Quantitative Differentiation Evidence for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2034602-38-3)


Structural Uniqueness: The (1-Benzothiophen-3-yl)-2-hydroxyethyl Motif Is Not Represented in Published 2-Phenylthiazole-4-carboxamide SAR

A systematic review of the published SAR literature on 2-phenylthiazole-4-carboxamide derivatives reveals that the specific (1-benzothiophen-3-yl)-2-hydroxyethyl N-substituent found in the target compound has not been previously evaluated. The key comparator study by Aliabadi et al. (2010) explored arylacetamido pendants attached to the para-position of the 2-phenyl ring, with the most active compounds (e.g., 3-fluoro and methoxy-substituted analogs) achieving IC₅₀ values below 10 μg/mL across T47D, Caco-2, and HT-29 cancer cell lines [1]. However, no compound in that series incorporates a benzothiophene moiety or a hydroxyethyl linker [1]. The presence of the benzothiophene ring introduces a larger aromatic surface area, distinct π-stacking potential, and a thiophene sulfur that is absent in all previously studied analogs. This structural distinction means the target compound occupies unexplored chemical space within the 2-phenylthiazole-4-carboxamide class.

Medicinal Chemistry Structure–Activity Relationship Thiazole Carboxamide

Purity Benchmarking: Vendor-Supplied Purity of ≥95% Compared to Typical Research-Grade Standards

The compound is supplied with a documented purity of ≥95% (Catalog Number CM980081) . For research-grade screening compounds, a purity threshold of ≥95% is considered acceptable for primary biochemical and cell-based assays, as recommended by industry consensus guidelines [1]. Lower-purity batches (<90%) can contain impurities that act as false positives or negatives in biological assays. While no independent certificate of analysis is publicly available, the stated purity meets the minimum standard for hit confirmation and preliminary SAR studies.

Chemical Purity Quality Control Procurement

Molecular Property Profile: Calculated Drug-Likeness Parameters Compared to Oral Drug Space Benchmarks

Based on the molecular formula C20H16N2O2S2 and MW of 380.48 g/mol , the compound possesses molecular properties that are within the generally accepted drug-like chemical space. The molecular weight is below 500 Da, the calculated hydrogen bond donor count is 2 (one hydroxyl, one amide NH), and the hydrogen bond acceptor count is 4–5 (amide carbonyl, hydroxyl oxygen, two thiazole nitrogens, and thiophene sulfur) . These values fall within Lipinski's Rule of Five criteria (MW <500, HBD ≤5, HBA ≤10). However, the lipophilicity (cLogP) is expected to be elevated (~4.0–5.0) due to the presence of two aromatic ring systems (phenyl and benzothiophene) and two sulfur atoms, which may exceed the optimal cLogP range of 1–3 for oral drugs [1]. This property profile differentiates the compound from more polar analogs in the 2-phenylthiazole-4-carboxamide class that bear smaller N-substituents.

Drug-likeness Physicochemical Properties ADME

Class-Level Biological Precedent: 2-Phenylthiazole-4-carboxamide Derivatives Exhibit Low Micromolar Cytotoxicity in Human Cancer Cell Lines

While no biological data exist for the specific target compound, the core scaffold has demonstrated reproducible anticancer activity. In the study by Aliabadi et al. (2010), multiple 2-phenylthiazole-4-carboxamide derivatives showed IC₅₀ values <10 μg/mL (corresponding to approximately <25 μM) against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines [1]. The most potent analog (3-fluoro-substituted) exhibited IC₅₀ values of 5–8 μg/mL across all three lines [1]. By comparison, doxorubicin—a standard chemotherapy agent—typically shows IC₅₀ values in the 0.1–1 μM range in these cell lines, indicating that the 2-phenylthiazole-4-carboxamide class has moderate but tractable potency that can potentially be improved through structural optimization [1]. The benzothiophene moiety itself is a privileged structure in anticancer drug discovery, with numerous derivatives showing nanomolar potency against kinase targets and other cancer-relevant proteins [2].

Anticancer Activity Cytotoxicity Thiazole Carboxamide

Recommended Application Scenarios for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide Based on Available Evidence


Expanding Structure–Activity Relationship (SAR) Knowledge for the 2-Phenylthiazole-4-carboxamide Scaffold

Given the demonstrated tractability of the 2-phenylthiazole-4-carboxamide scaffold in anticancer cytotoxicity assays (IC₅₀ values <10 μg/mL achievable through structural modification) [1], the target compound is well-suited for SAR expansion studies. Its unique (1-benzothiophen-3-yl)-2-hydroxyethyl substituent has no precedent in published SAR explorations [1], making it a valuable probe for interrogating the effect of extended aromatic systems and hydrogen-bonding functionality on potency, selectivity, and pharmacokinetic properties. Researchers can benchmark its activity against the published Aliabadi et al. series to determine whether the benzothiophene moiety confers a potency or selectivity advantage.

Kinase Inhibitor or Nuclear Receptor Modulator Screening Libraries

The predicted elevated lipophilicity (cLogP ~4.0–5.0) and the presence of two heterocyclic sulfur atoms suggest the compound may be preferentially suited for target classes that accommodate lipophilic, flat aromatic ligands [2]. These include ATP-binding pockets of kinases, ligand-binding domains of nuclear receptors (e.g., estrogen receptor, PPARγ), and certain GPCR orthosteric sites. The benzothiophene substructure is a recognized privileged scaffold in kinase inhibitor design and has been incorporated into clinical candidates [3]. Procurement for focused screening libraries targeting these protein families is a rational application.

Chemical Biology Tool for Studying Sulfur-Mediated Protein–Ligand Interactions

The compound contains three sulfur atoms distributed across the thiazole ring and the benzothiophene moiety. Sulfur atoms can engage in unique non-covalent interactions—including sulfur–π interactions, chalcogen bonds, and hydrogen bonds with backbone amides—that are not accessible to purely carbon/oxygen/nitrogen scaffolds [4]. This makes the compound a useful chemical biology probe for studying the role of sulfur-mediated interactions in molecular recognition, particularly in proteins where methionine or cysteine residues are known to be important for ligand binding.

Method Development for Chiral Separation and Absolute Configuration Assignment

The compound contains a secondary alcohol, rendering it chiral. The racemic mixture (as supplied) provides an opportunity for analytical method development in chiral separation (e.g., chiral HPLC or SFC). Researchers can use this compound as a test analyte for developing and validating chiral separation protocols, followed by determination of absolute configuration via vibrational circular dichroism (VCD) or X-ray crystallography of separated enantiomers. The separated enantiomers may then exhibit differential biological activity, as is commonly observed for chiral drug candidates.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.